Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 2,3-dihydropyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-4,6-8H,5,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLOEFQSAKKFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454271 | |
| Record name | Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68471-57-8 | |
| Record name | Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68471-57-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Organic Synthesis
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate is primarily utilized as a precursor in organic synthesis. The compound's benzyl group allows for various functional group transformations, enabling the creation of diverse pyrrole-based structures. This versatility is crucial for developing new synthetic routes in organic chemistry.
Synthetic Approaches
Several synthetic methods can be employed to produce this compound, including:
- Condensation Reactions : Utilizing aldehydes and ketones to form the pyrrole ring.
- Cyclization Reactions : Facilitating the formation of the five-membered nitrogen-containing ring through cyclization processes.
These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and purity.
Medicinal Chemistry
The pyrrole ring is a common motif in pharmaceuticals, and this compound can be transformed into various drug candidates. Its potential applications in medicinal chemistry include:
- Anticancer Agents : Research indicates that derivatives of pyrrole compounds exhibit anticancer properties. This compound can serve as a scaffold for synthesizing novel anticancer agents.
- Antimicrobial Compounds : Pyrroles are known for their antimicrobial activity, making this compound a candidate for developing new antibiotics.
Case Studies
A study on pyrrole derivatives demonstrated their efficacy against cancer cell lines, suggesting that modifications to the this compound structure could enhance biological activity and selectivity against tumor cells .
Material Science
Beyond medicinal applications, this compound is being explored in material science for its potential use in creating polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanisms can vary depending on the application, but generally, it may involve binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Table 1: Comparison of Aminated Derivatives
Key Findings :
- Reactivity : The C3 position of the pyrrolidine/pyrroline ring is highly reactive toward nucleophiles (e.g., amines, azoles) under photocatalytic conditions, enabling regioselective functionalization .
- Steric Effects : Bulky substituents (e.g., isopropyl in 6o) reduce reaction yields compared to smaller groups (e.g., methyl in 6k), likely due to steric hindrance during transition-state formation .
- Rotamerism : All derivatives exhibit rotamerism in NMR spectra due to restricted rotation around the Cbz carbonyl group, complicating structural elucidation .
Cycloaddition Derivatives
Benzyl (4R,5R)-5-(1H-Indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
- Structure : Features a fused indole-pyrrolidine scaffold with additional methoxycarbonyl and phenyl groups.
- Synthesis : Generated via asymmetric [3+2] cycloaddition between azoalkenes and 3-vinylindoles, showcasing the versatility of the parent compound in constructing complex heterocycles .
- Applications: Potential use in asymmetric catalysis or as a bioactive molecule due to its enantiomeric purity (≥99% ee) .
Comparison with Parent Compound :
- Molecular Complexity : The cycloaddition product (MW: 487.52 g/mol) has a significantly higher molecular weight and stereochemical complexity compared to the parent compound (MW: 203.24 g/mol).
- Thermodynamic Stability : Crystal packing analysis of related nitrophenyl derivatives (e.g., (4-nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate) reveals intermolecular C–H···O interactions stabilizing the lattice, a feature absent in the parent compound due to its simpler structure .
Biological Activity
Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate is a compound that belongs to the pyrrole family, a class of five-membered heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has a molecular formula of C₁₃H₁₅NO₂ and a molecular weight of approximately 219.26 g/mol. The structure features a benzyl group attached to the nitrogen atom of the pyrrole ring, which enhances its reactivity and potential biological activity. The compound can be synthesized through various organic reactions, making it a versatile building block for developing more complex molecules .
Biological Activity Overview
The biological activity of this compound has not been extensively documented in isolation; however, related pyrrole derivatives have shown significant pharmacological properties. The following sections summarize key findings related to the biological activities associated with pyrrole compounds.
Anticancer Activity
Research indicates that certain pyrrole derivatives exhibit anticancer properties. For instance, ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate has been identified as a specific aldose reductase inhibitor, enhancing the cytotoxic effects of chemotherapeutic agents like doxorubicin and cisplatin in HeLa cervical carcinoma cells . This suggests that this compound may similarly enhance the efficacy of existing anticancer drugs.
Antimicrobial Properties
Pyrrole derivatives have demonstrated antibacterial activity against various pathogens. A study highlighted that pyrrole benzamide derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This antimicrobial potential could extend to this compound, especially considering its structural similarities to other active compounds.
Synthesis and Structure-Activity Relationship
The synthesis of this compound can be achieved through several methods, including the use of organocatalysts in enantioselective reactions . Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. For example, modifications to the benzyl group or variations in substituents on the pyrrole ring can significantly influence its pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrroles and their derivatives:
Preparation Methods
Direct Esterification and Cyclization Approaches
The compound can be prepared by esterification of 2,3-dihydro-1H-pyrrole-1-carboxylic acid with benzyl alcohol under suitable conditions or by cyclization of appropriate precursors bearing the benzyl carboxylate group.
- Typical Procedure : The carboxylic acid precursor is reacted with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid or dicyclohexylcarbodiimide (DCC) coupling agents) to form the benzyl ester.
- Cyclization : Alternatively, cyclization of N-protected amino acid derivatives or halo-substituted precursors under basic or neutral conditions can yield the 2,3-dihydro-1H-pyrrole ring with the benzyl carboxylate intact.
Radical Addition and Alkylation Routes (Based on Patent EP0480465A2)
A sophisticated method involves the preparation of 5-aroyl-2,3-dihydro-1H-pyrrolizine derivatives, which are structurally related to benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate, via radical addition followed by intermolecular double alkylation.
- Starting Materials : 2-aroylpyrroles and trialkyl methanetricarboxylates or dialkyl malonates.
- Reaction Conditions : Use of electrochemical oxidants (e.g., manganese(III) acetate dihydrate) in alkanoic acid solvents (e.g., acetic acid) at 50-80°C under nitrogen atmosphere.
- Process :
- Radical addition of trialkyl methanetricarboxylate to 2-aroylpyrrole.
- Intermolecular double alkylation to form the dihydropyrrole ring.
- Isolation : Extraction with nonpolar solvents (toluene), followed by concentration under reduced pressure.
This method offers high regioselectivity and yields compounds useful as intermediates for further functionalization into this compound derivatives.
One-Pot Synthesis via Cyclization of Haloacetaldehydes and Cyclic Enamines (Based on Patent US4874872A)
A notable preparation method involves cyclization reactions between cyclic enamines and 2-haloacetaldehydes in the presence of a weak base and water-miscible co-solvents.
- Key Steps :
- Addition of cyclic enamine to an aqueous solution of 2-bromoacetaldehyde and a weak base (e.g., sodium acetate).
- Use of co-solvents such as methanol to enhance solubility.
- Stirring at room temperature for extended periods (e.g., 23 hours).
- Post-Reaction Processing :
- Extraction with water and brine.
- Drying over anhydrous magnesium sulfate.
- Purification by evaporation and recrystallization.
- Advantages :
- Mild conditions.
- Avoids harsh reagents.
- Produces diesters that can be further saponified to acids or esterified to benzyl esters.
Summary Table of Preparation Methods
Research Findings and Considerations
- The radical addition method provides a versatile platform for synthesizing various substituted dihydropyrrole derivatives, which can be tailored to yield benzyl esters through subsequent transformations.
- The one-pot cyclization method is advantageous for scalability and mild reaction conditions, suitable for sensitive functional groups.
- Solubility and formulation data are essential for handling the compound in biological assays, ensuring stability and bioavailability.
Q & A
Q. What established synthetic methodologies exist for Benzyl 2,3-dihydro-1H-pyrrole-1-carboxylate, and what reaction conditions optimize yields?
Methodological Answer: Two primary synthetic routes are documented:
- Iron-Catalyzed Radical Addition : this compound reacts with benzyl acrylate using Fe(dibm)₃ (0.5 mol%) as a catalyst, Na₂HPO₄ as a base, and PhSiH₃ as a reductant in ethanol at 60°C for 10 minutes, yielding 65% after purification via flash column chromatography .
- Multicomponent Reactions : A four-component reaction involving amines, alkyl acetoacetate, ninhydrin, and a phosphorane derivative enables rapid synthesis of polysubstituted pyrroles. Reaction optimization requires anhydrous conditions and stoichiometric control to avoid side products .
Q. Critical Parameters :
- Catalyst loading (≤1 mol% for Fe-based systems).
- Solvent polarity (ethanol or THF for radical reactions).
- Column chromatography (hexanes:EtOAC ratios) for isolating pure products.
Q. How is this compound characterized structurally?
Methodological Answer:
-
X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL2014) resolves bond lengths, angles, and thermal displacement parameters. For example, the dihydropyrrole ring in the derivative (4-nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate has a root-mean-square (r.m.s.) deviation of 0.0049 Å from planarity .
-
Refinement Statistics :
Advanced Research Questions
Q. How do intermolecular interactions stabilize the crystal packing of dihydropyrrole derivatives?
Methodological Answer: Hirshfeld surface analysis reveals:
- C—H···O Interactions : The nitro-O4 and ester-O2 atoms act as acceptors for C—H donors (e.g., C4—H4···O3, 2.40 Å, 149°), contributing 33.8% to the Hirshfeld surface .
- π-π Stacking : Aromatic interactions between the nitrobenzene and pyrrole rings (dihedral angle = 8.30°) stabilize layered packing .
- Short Contacts : Interatomic C–H/H–C contacts (e.g., nitrobenzene-C9 and pyrrole-C2) account for intra-layer stabilization .
Q. Analytical Workflow :
Generate Hirshfeld surfaces using CrystalExplorer.
Map electrostatic potentials to identify polar interactions.
Quantify contact contributions via two-dimensional fingerprint plots .
Q. How can researchers resolve discrepancies in crystallographic refinement for dihydropyrrole derivatives?
Methodological Answer: Discrepancies in thermal parameters or occupancy factors require:
- Restraints/Constraints : Use SHELXL’s DFIX and DANG instructions to stabilize disordered regions (e.g., flexible ester groups) .
- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts. For example, refinement of (4-nitrophenyl)methyl derivatives achieved Rint = 0.023 with 2013 reflections (I > 2σ(I)) .
- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry elements .
Q. What considerations are critical for designing novel derivatives with biological activity?
Methodological Answer:
- Functionalization Sites : Modify the pyrrole N1 or C3 positions for introducing pharmacophores (e.g., carbamoyl or halogen groups) .
- Protecting Groups : Use tert-butyl or benzyl esters to stabilize reactive intermediates during multi-step syntheses .
- Biological Assays : Prioritize derivatives with nitro or acetyl substituents for antimicrobial testing, as seen in structurally analogous pyrroles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
